5-fluoro-4-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
5-fluoro-4-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-4-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-4-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
5-fluoro-4-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, which could have implications in cancer research.
Medicine: Its potential therapeutic effects are being explored, particularly in the context of targeted cancer therapies.
Mechanism of Action
The mechanism of action of 5-fluoro-4-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Imidazole-containing compounds: These compounds also have significant biological activities and are used in various therapeutic applications.
Uniqueness
What sets 5-fluoro-4-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine apart is its specific substitution pattern, which enhances its potency and selectivity as a kinase inhibitor. This makes it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C15H17FN8 |
---|---|
Molecular Weight |
328.35 g/mol |
IUPAC Name |
4-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C15H17FN8/c1-10-12(16)15(20-8-17-10)24-5-3-23(4-6-24)14-11-7-21-22(2)13(11)18-9-19-14/h7-9H,3-6H2,1-2H3 |
InChI Key |
VNARLJCDOCUUIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)C3=NC=NC4=C3C=NN4C)F |
Origin of Product |
United States |
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